

Application Notes and Protocols for Metal-Involved Catalysis Featuring Sulfonyl-Substituted Tetrazoles

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Compound of Interest

Compound Name: 5-(methylsulfonyl)-1{H}-tetrazole

Cat. No.: B3047772

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols detail the use of sulfonyl-substituted tetrazoles in catalytic reactions. It is important to note that currently, the predominant application of these molecules in the reviewed literature is as reagents or pro-electrophiles in catalytic cycles, rather than as ligands coordinated to a catalytically active metal center. This document also includes a detailed protocol for a catalytic system employing a tetrazole-ligated metal complex (without a sulfonyl substituent) to provide a comprehensive overview of the catalytic potential of this class of compounds.

Section 1: Sulfonyl-Substituted Tetrazoles in Photoredox Catalysis

Application Note 1.1: Iridium-Catalyzed Photoredox Generation of Sulfonyl Radicals for C-S Bond Formation

Sulfone-substituted N-phenyltetrazoles can be employed as effective precursors for the generation of sulfonyl radicals under iridium photoredox catalysis.^{[1][2][3]} This methodology allows for the efficient coupling of these sulfonyl radicals with electron-deficient olefins, leading to the formation of dialkyl sulfones.^{[1][2][3]} The reaction proceeds under mild conditions, utilizing visible light, and demonstrates good functional group tolerance.^[1]

Table 1.1: Selected Substrate Scope for the Photoredox Coupling of Sulfonyl Tetrazoles with Olefins^[1]

Entry	Sulfonyl Tetrazole	Olefin	Product	Yield (%)
1	1-phenyl-5-(propylsulfonyl)-1H-tetrazole	Ethyl acrylate	Ethyl 3-(propylsulfonyl)propanoate	85
2	1-phenyl-5-(benzylsulfonyl)-1H-tetrazole	Benzyl acrylate	Benzyl 3-(benzylsulfonyl)propanoate	88
3	1-phenyl-5-(tert-butylsulfonyl)-1H-tetrazole	tert-Butyl acrylate	tert-Butyl 3-(tert-butylsulfonyl)propanoate	75
4	1-phenyl-5-(propylsulfonyl)-1H-tetrazole	Acrylonitrile	3-(Propylsulfonyl)propanenitrile	87
5	1-(4-methoxyphenyl)-5-(propylsulfonyl)-1H-tetrazole	Ethyl acrylate	Ethyl 3-(propylsulfonyl)propanoate	73

Experimental Protocol 1.1: General Procedure for the Photoredox Coupling

Materials:

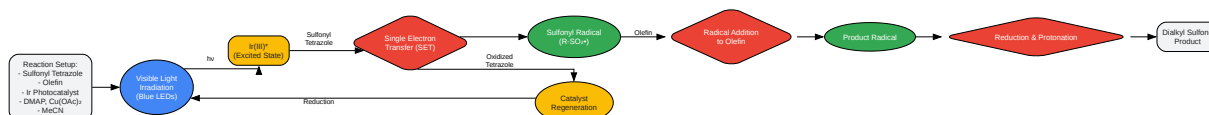
- Sulfone-substituted N-phenyltetrazole (1.0 equiv)
- Electron-deficient olefin (5.0 equiv)
- fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) or (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ (2 mol%)

- 4-(Dimethylamino)pyridine (DMAP) (1.0 equiv)
- $\text{Cu}(\text{OAc})_2$ (20 mol%)
- Acetonitrile (MeCN) (to a concentration of 0.1 M)
- Blue LEDs (e.g., 14 W, 420 nm)

Procedure:

- To an oven-dried reaction vial, add the sulfone-substituted N-phenyltetrazole (0.1 mmol, 1.0 equiv), the iridium photocatalyst (2 mol%), $\text{Cu}(\text{OAc})_2$ (20 mol%), and DMAP (0.1 mmol, 1.0 equiv).
- Add the electron-deficient olefin (0.5 mmol, 5.0 equiv).
- Dissolve the mixture in acetonitrile (1 mL).
- Seal the vial and place it at a fixed distance from a blue LED light source.
- Irradiate the reaction mixture with stirring at room temperature for the required reaction time (typically monitored by TLC or LC-MS).
- Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel to afford the desired dialkyl sulfone product.

Visualization 1.1: Workflow for Photoredox Generation and Coupling of Sulfonyl Radicals



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Caption: Workflow for the photoredox generation of sulfonyl radicals.

Section 2: Sulfonyl-Substituted Tetrazoles in Nickel-Catalyzed Cross-Coupling

Application Note 2.1: Nickel-Catalyzed Radical Cross-Coupling of Phenyl-Tetrazole Sulfones with Organozinc Reagents

Redox-active phenyl-tetrazole (PT) sulfones have been identified as competent electrophiles in nickel-catalyzed radical cross-coupling reactions with organozinc reagents.^[4] This methodology enables the formation of C(sp²)-C(sp³) bonds through a desulfonylative coupling process. The reaction proceeds under mild conditions and expands the scope of radical cross-coupling partners.

Table 2.1: Preliminary Results for Nickel-Catalyzed Cross-Coupling of a PT-Sulfone^[4]

Entry	PT-Sulfone	Organozinc Reagent	Product	Yield (%)
1	Phenyl-tetrazole sulfone (3f)	Aryl zinc reagent	Cross-coupled product (5a)	71 (isolated)

Experimental Protocol 2.1: General Procedure for Nickel-Catalyzed Cross-Coupling

Materials:

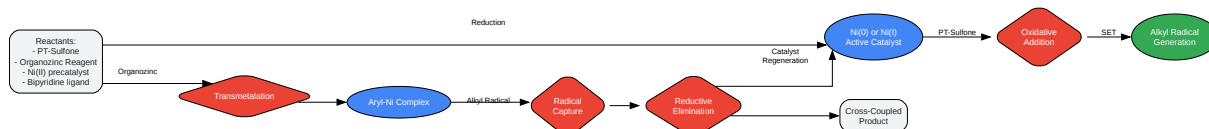
- Phenyl-tetrazole sulfone (1.0 equiv)
- Organozinc reagent (e.g., Arylzinc prepared from n-BuLi/ZnCl₂)
- Ni(acac)₂·xH₂O (e.g., 10 mol%)

- 2,2'-Bipyridine (e.g., 11 mol%)
- Anhydrous solvent (e.g., THF or NMP)

Procedure:

- In a nitrogen-filled glovebox, to an oven-dried reaction vial, add $\text{Ni}(\text{acac})_2 \cdot x\text{H}_2\text{O}$ (10 mol%) and 2,2'-bipyridine (11 mol%).
- Add the anhydrous solvent and stir for a few minutes to form the catalyst complex.
- Add the phenyl-tetrazole sulfone (1.0 equiv).
- Add the organozinc reagent.
- Seal the vial and stir at the desired temperature (e.g., room temperature or 60 °C) for the required reaction time.
- Upon completion, the reaction is quenched, typically with a saturated aqueous solution of NH_4Cl .
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography to yield the desired cross-coupled product.

Visualization 2.1: Nickel-Catalyzed Radical Cross-Coupling with a PT-Sulfone



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Caption: Proposed pathway for Ni-catalyzed cross-coupling.

Section 3: Catalysis with a Tetrazole-Ligated Metal Complex

Application Note 3.1: Chiral-at-Metal Iridium(III) Tetrazole Complexes for CO₂ Hydrogenation

Iridium(III) half-sandwich complexes bearing tetrazolyl-phosphine ligands have been shown to be effective catalyst precursors for the hydrogenation of carbon dioxide and bicarbonate to formate.^{[5][6][7]} These reactions are performed in an aqueous medium at elevated temperature and pressure, demonstrating excellent catalytic activity at low catalyst loadings.^{[5][6][7]} The active catalyst is proposed to be a chiral-at-metal iridium hydride species generated in situ.^{[5][6][7]}

Table 3.1: Catalytic Performance of Iridium(III) Tetrazole Complexes in CO₂ Hydrogenation^[6]

Catalyst	Catalyst Loading (mol%)	Temperature (°C)	Pressure (bar, CO ₂ :H ₂)	Time (h)	TON (mmol formate / mmol catalyst)
Catalyst 8	0.07	160	40 (1:1)	24	1561
Catalyst 8	0.014	160	40 (1:1)	24	1139
Catalyst 8	0.07	160	40 (1:1)	16	1345
Catalyst 5	0.07	160	40 (1:1)	24	1878

Experimental Protocol 3.1: General Procedure for CO₂ Hydrogenation

Materials:

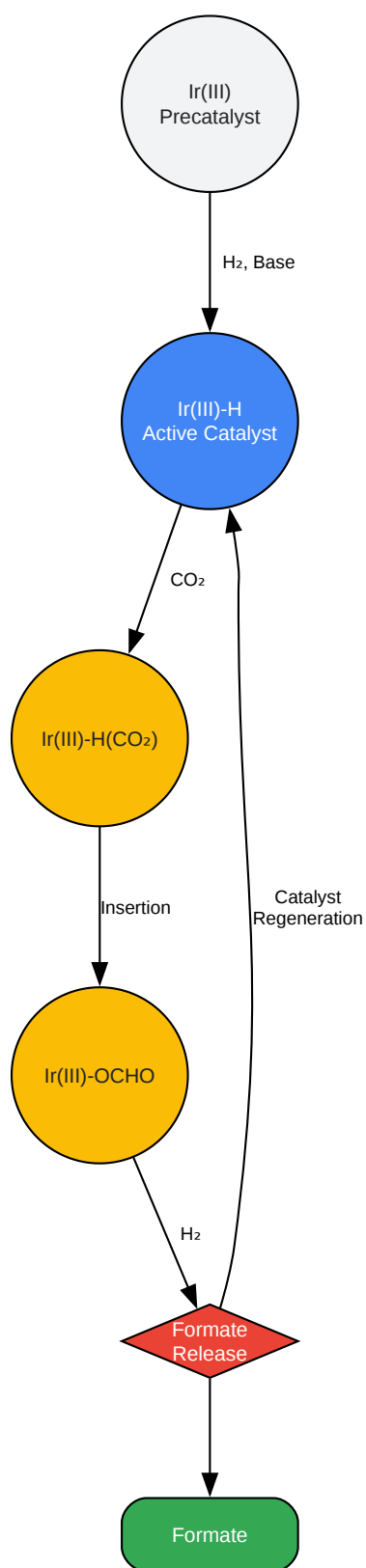
- Iridium(III) tetrazole complex (e.g., 1 µmol, 0.07 mol% with respect to base)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Water:THF solvent mixture (4:1)
- High-pressure autoclave equipped with a magnetic stirrer

Procedure:

- The iridium(III) tetrazole complex (1 µmol) is placed in the autoclave.
- A 4:1 mixture of H₂O:THF (10 mL) and DBU are added.
- The autoclave is sealed, purged with H₂, and then pressurized with a 1:1 mixture of CO₂ and H₂ to 40 bar.
- The reaction mixture is heated to 160 °C with vigorous stirring (e.g., 1500 rpm) for 24 hours.
- After the reaction time, the autoclave is cooled to room temperature and carefully depressurized.

- The concentration of formate in the reaction mixture can be determined by ^1H NMR spectroscopy using an internal standard.

Visualization 3.1: Catalytic Cycle for CO_2 Hydrogenation by an Iridium(III) Tetrazole Complex



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Caption: Proposed catalytic cycle for CO₂ hydrogenation.

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